molecular formula C8H14N2O2 B1473594 1-Oxa-4,9-diazaspiro[5.5]undecan-5-one CAS No. 1914945-67-7

1-Oxa-4,9-diazaspiro[5.5]undecan-5-one

Cat. No.: B1473594
CAS No.: 1914945-67-7
M. Wt: 170.21 g/mol
InChI Key: ORHWCQDLPRLEEU-UHFFFAOYSA-N
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Description

1-Oxa-4,9-diazaspiro[5.5]undecan-5-one (CAS 1914945-67-7) is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a unique structure that serves as a versatile building block for the development of novel therapeutic agents, particularly as a core template in the synthesis of potent enzyme inhibitors and receptor ligands. Research indicates that derivatives based on the 1-oxa-4,9-diazaspiro[5.5]undecane core demonstrate promising pharmacological profiles. Specifically, this scaffold has been utilized to develop highly potent soluble epoxide hydrolase (sEH) inhibitors, which have been investigated as orally active drug candidates for the treatment of chronic kidney diseases . Furthermore, structural analogs have been designed as dual μ-opioid receptor (MOR) agonists and σ1 receptor antagonists, presenting a promising strategy for developing new treatments for pain with potentially improved safety profiles over existing opioids . The recent synthesis of related 1-oxa-9-azaspiro[5.5]undecane derivatives and the optimization of their antituberculosis activity further highlight the therapeutic relevance of this spirocyclic chemotype . This product is provided for research and further manufacturing use only . It is not intended for diagnostic or therapeutic applications , nor for human use. Researchers should handle this material with appropriate precautions; refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

1-oxa-4,9-diazaspiro[5.5]undecan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-7-8(12-6-5-10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHWCQDLPRLEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283391
Record name 1-Oxa-4,9-diazaspiro[5.5]undecan-5-one
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URL https://comptox.epa.gov/dashboard/DTXSID701283391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1914945-67-7
Record name 1-Oxa-4,9-diazaspiro[5.5]undecan-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1914945-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-4,9-diazaspiro[5.5]undecan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Oxa-4,9-diazaspiro[5.5]undecan-5-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of spirocyclic compounds that have shown potential in various therapeutic applications, including analgesic and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from multiple studies.

Chemical Structure and Properties

The chemical structure of this compound features a spirocyclic framework that contributes to its unique pharmacological properties. The presence of both nitrogen and oxygen atoms in the structure enhances its interaction with biological targets.

Analgesic Activity

A notable area of research focuses on the analgesic properties of this compound derivatives. For instance, a study highlighted the synthesis of various derivatives that act as dual ligands for the μ-opioid receptor (MOR) and sigma-1 receptor (σ1R). One derivative, referred to as 15au , demonstrated significant analgesic activity comparable to oxycodone but with reduced side effects such as constipation, suggesting a safer profile for pain management .

Soluble Epoxide Hydrolase Inhibition

Another significant finding involves the compound's role as a soluble epoxide hydrolase (sEH) inhibitor. Research indicated that certain trisubstituted urea derivatives based on this compound exhibited potent sEH inhibitory activity, which is beneficial in treating chronic kidney disease. In animal models, these compounds effectively lowered serum creatinine levels, indicating their therapeutic potential .

Other Biological Effects

The compound has also been explored for its effects on various physiological systems:

  • Cardiovascular Health : Some derivatives have shown promise in modulating cardiovascular functions.
  • Psychotropic Effects : Research indicates potential applications in treating psychotic disorders due to their interaction with neurotransmitter systems .

Case Studies and Research Findings

StudyFocusKey Findings
Analgesic ActivityCompound 15au showed potent dual MOR agonism and σ1R antagonism with reduced constipation compared to oxycodone.
sEH InhibitionTrisubstituted ureas based on the compound demonstrated significant sEH inhibition and improved kidney function in animal models.
Broad Biological ActivityDiscussed various applications including obesity treatment, pain management, and effects on immune system signaling.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its interaction with biological targets. Notably:

  • Dual Receptor Activity : Research indicates that derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-5-one can act as dual ligands for the μ-opioid receptor (MOR) and sigma-1 receptor (σ1R). These compounds demonstrate analgesic properties comparable to traditional opioids but with potentially reduced side effects such as constipation .
  • Soluble Epoxide Hydrolase Inhibition : Trisubstituted ureas derived from this compound have shown promise as potent soluble epoxide hydrolase (sEH) inhibitors, which are relevant in treating chronic kidney diseases. One derivative exhibited significant bioavailability and efficacy in lowering serum creatinine levels in animal models .

Chemical Synthesis

The compound serves as a valuable building block in synthetic organic chemistry:

  • Precursor for Complex Molecules : Its spirocyclic structure allows it to be used as a precursor in the synthesis of more complex molecules, which can be tailored for specific biological activities or material properties.

Pharmacological Research

The pharmacological profile of this compound has been extensively studied:

  • Pain Management : Compounds derived from this structure have been evaluated for their analgesic properties, showing potential for developing safer pain management therapies that mitigate the risks associated with conventional opioids .

Industrial Applications

In addition to its research applications, the compound has potential industrial uses:

  • Chemical Manufacturing : It can be utilized in the production of specialty chemicals and polymers due to its reactive nature and ability to undergo various chemical transformations.

Case Studies and Research Findings

StudyFocusFindings
Analgesic ActivityIdentified dual receptor agonists with reduced constipation side effects compared to traditional opioids.
Chronic Kidney DiseaseDemonstrated that trisubstituted ureas based on the compound effectively inhibit sEH and lower serum creatinine in models of kidney disease.
Structural VariantsExplored alkyl derivatives showing multimodal activity against pain, enhancing understanding of structure-activity relationships.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The spirocyclic diaza-oxa motif is shared among several pharmacologically active compounds. Below is a detailed comparison of 1-Oxa-4,9-diazaspiro[5.5]undecan-5-one with its analogs:

Structural and Functional Analogues

Compound Name Key Substituents/Modifications Pharmacological Target/Activity Key Findings Reference ID
1-Oxa-4,9-diazaspiro[5.5]undecane derivatives (e.g., Compound 15) Halogens/CF₃ at position 4; pyridyl groups Dual MOR agonist/σ1R antagonist High target affinity, no hERG inhibition, good solubility and stability
9-(2-Indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Indole-ethyl at position 9 Antihypertensive Parent compound (21) showed highest potency; bulky substituents reduce activity
Trisubstituted urea derivatives Urea moieties at position 3 Soluble epoxide hydrolase (sEH) inhibition IC₅₀ values <10 nM; oral efficacy in renal fibrosis models
4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Fluorobenzyl at position 4 Undisclosed (Building block for drug discovery) High purity (97%); scalable synthesis
9-(5-Ethyl-thiadiazol-2-yl)-4-(pyridine-2-carbonyl)-derivative Thiadiazole and pyridine groups Undisclosed (Screening compound) Molecular weight 373 Da; designed for lead generation libraries

Pharmacodynamic and Kinetic Profiles

  • Receptor Selectivity : Unlike simpler spiro compounds (e.g., 1,5-dioxaspiro analogs), 1-Oxa-4,9-diazaspiro derivatives exhibit dual receptor modulation (MOR/σ1R) due to optimized steric and electronic interactions .
  • Enzyme Inhibition: Trisubstituted urea derivatives demonstrate superior sEH inhibition compared to non-spiro inhibitors, attributed to the rigid spiro core enhancing binding pocket complementarity .
  • Position 9: Small alkyl groups (e.g., ethyl) optimize antihypertensive activity, while aryl groups reduce potency .

Preparation Methods

General Synthetic Approach

The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecan-5-one typically involves constructing the spirocyclic core through intramolecular cyclization of appropriately substituted precursors. Key steps include:

  • Formation of piperidine or related nitrogen-containing rings.
  • Introduction of the oxygen atom to form the oxacyclic portion.
  • Cyclization to form the spiro junction connecting the two rings.
  • Functionalization at specific positions, such as carbonylation at position 5.

Representative Synthetic Route from Literature

A detailed example of the preparation of a related compound, (2R)-2-methyl-9-phenethyl-4-phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, provides insight into the synthetic methodology applicable to this compound derivatives:

  • Starting Materials and Conditions:

    • The synthesis begins with a precursor such as 6-phenethyl-1-oxa-6-azaspiro[2.5]octane.
    • The reaction is carried out in dry dimethyl sulfoxide (DMSO) at room temperature for 30 minutes, followed by heating at 50 °C for 1 hour.
    • After cooling, the mixture is quenched with ice and extracted with ethyl acetate.
    • Organic layers are washed, dried, and concentrated to yield an intermediate spiro compound as an oil.
  • Cyclization Step:

    • The intermediate is dissolved in tetrahydrofuran (THF) and cooled to −78 °C.
    • Potassium tert-butoxide (1 M in THF) is added under nitrogen atmosphere.
    • The mixture is stirred at −30 °C for 3 hours to induce cyclization.
    • After workup involving water addition, extraction, washing, drying, and concentration, the crude product is purified by flash chromatography.
    • This yields the target 1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivative as a cream solid with high yield (84%).
  • Chiral Resolution:

    • Enantiomers can be separated by chiral high-performance liquid chromatography (HPLC).
    • Absolute configuration is established by chiral synthesis starting from enantiomerically pure acyl chlorides and following similar cyclization conditions.

This method highlights the importance of low-temperature base-induced cyclization and chromatographic purification in obtaining the spirocyclic product with high purity and stereochemical control.

Synthetic Variations and Functionalization

  • The position of the carbonyl group (e.g., at position 3 or 5) can be controlled by the choice of starting materials and reaction conditions.
  • Substituents at positions 1 and 9 are introduced in the later stages of synthesis, often via acylation or alkylation reactions.
  • Modifications on the aromatic substituents or alkyl chains can be performed to tune biological activity and physicochemical properties.

Summary of Key Reaction Conditions

Step Reagents/Conditions Temperature Yield (%) Notes
Formation of spiro intermediate Dry DMSO, stirring, then heating RT for 30 min, then 50 °C for 1 h 77 Extraction with ethyl acetate, drying
Cyclization Potassium tert-butoxide in THF, nitrogen atmosphere −78 °C to −30 °C for 3 h 84 Flash chromatography purification
Chiral resolution Chiral HPLC Ambient 69–77 Establish absolute configuration

Research Findings on Preparation

  • The described synthetic route allows for the preparation of enantiomerically pure this compound derivatives.
  • The use of strong base at low temperature is critical for successful cyclization without side reactions.
  • The method is amenable to various substitutions, enabling the synthesis of a library of derivatives for biological testing.
  • The yields reported are generally high (around 77–84%), indicating an efficient synthetic protocol.

Additional Notes

  • The preparation of 1,9-diazaspiro[5.5]undecane derivatives, closely related to the this compound scaffold, often involves similar cyclization strategies and substitution patterns.
  • Literature reviews emphasize the importance of substitution at position 9 and sometimes position 1 for biological activity, which correlates with synthetic strategies focusing on late-stage functionalization.
  • The presence of a carbonyl group at position 5 (or 2 in related compounds) is a common motif, introduced via acylation steps or oxidation.

Q & A

Q. How are contradictions between in vitro sEH inhibition and in vivo efficacy resolved?

  • Methodological Answer : Trisubstituted urea derivatives improve sEH binding (IC50 <10 nM) but require solubility enhancers (e.g., PEG formulations) for oral efficacy. In vivo models (e.g., murine CKD) correlate enzyme inhibition with biomarkers (e.g., plasma EET levels). PK/PD modeling optimizes dosing regimens .

Notes

  • Data Contradictions : Substituents improving σ1 affinity (e.g., halogens) may not address hERG inhibition, necessitating iterative SAR .
  • Multi-Target Design : Merging 3D pharmacophores requires balancing steric and electronic complementarity across targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-4,9-diazaspiro[5.5]undecan-5-one
Reactant of Route 2
1-Oxa-4,9-diazaspiro[5.5]undecan-5-one

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